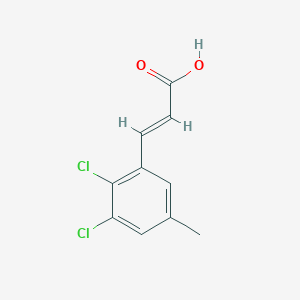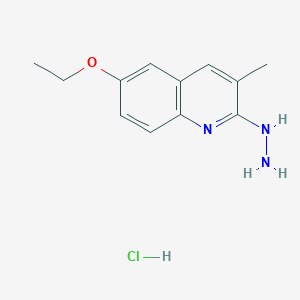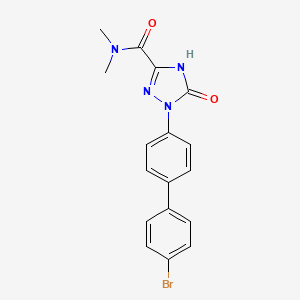
2-Isopropoxy-5-thiophen-2-ylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- React the intermediate product with isopropyl alcohol in the presence of a strong acid catalyst (e.g., H2SO4) to introduce the isopropoxy group.
Industrial Production Methods
Industrial production of 2-Isopropoxy-5-thiophen-2-ylbenzoic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropoxy-5-thiophen-2-ylbenzoic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.
-
Step 1: Synthesis of 2-Bromo-5-thiophen-2-ylbenzoic acid
- React 2-bromo-5-iodobenzoic acid with thiophene-2-boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3) in an organic solvent (e.g., toluene) under reflux conditions.
Chemical Reactions Analysis
Types of Reactions
2-Isopropoxy-5-thiophen-2-ylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring or the thiophene ring.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Use of electrophiles such as halogens (e.g., Br2) or nitrating agents (e.g., HNO3).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-Isopropoxy-5-thiophen-2-ylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its unique structural features that may interact with biological targets.
Mechanism of Action
The mechanism of action of 2-Isopropoxy-5-thiophen-2-ylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, while the carboxylic acid group can form hydrogen bonds with active site residues. These interactions can lead to inhibition or activation of biological pathways, contributing to its observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Isopropoxybenzoic acid: Lacks the thiophene ring, which reduces its versatility in chemical reactions.
5-Thiophen-2-ylbenzoic acid: Lacks the isopropoxy group, which may affect its solubility and reactivity.
2-Isopropoxy-5-phenylbenzoic acid:
Uniqueness
2-Isopropoxy-5-thiophen-2-ylbenzoic acid is unique due to the combination of the isopropoxy group and the thiophene ring. This combination enhances its solubility, reactivity, and potential for diverse applications in various fields of research and industry.
Properties
Molecular Formula |
C14H14O3S |
|---|---|
Molecular Weight |
262.33 g/mol |
IUPAC Name |
2-propan-2-yloxy-5-thiophen-2-ylbenzoic acid |
InChI |
InChI=1S/C14H14O3S/c1-9(2)17-12-6-5-10(8-11(12)14(15)16)13-4-3-7-18-13/h3-9H,1-2H3,(H,15,16) |
InChI Key |
JMHSYVMLHVAUCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C2=CC=CS2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Piperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B13726257.png)
![sodium;5-methoxy-2-[(3-methoxy-2,4-dimethylphenyl)methylsulfinyl]benzimidazol-1-ide](/img/structure/B13726264.png)
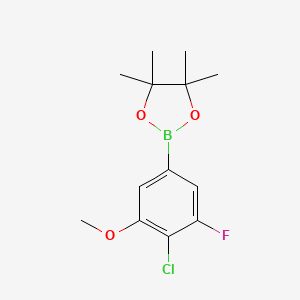

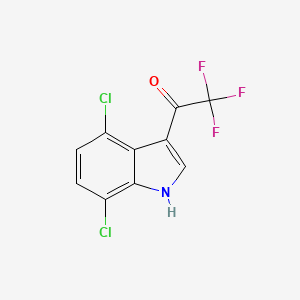
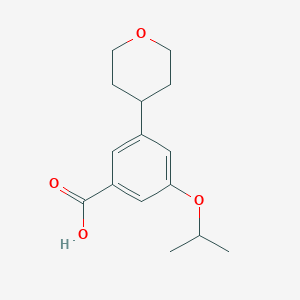


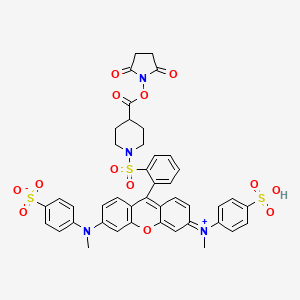
![2-(7-Difluoromethyl-5-(3,4-dimethoxyphenyl)-2-methyl-3H-imidazo[-4,5-b]p-yridin-3-yl)ethanol](/img/structure/B13726329.png)
![5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[4-[4-(2-cyanoethynyl)anilino]-4-oxobutyl]pentanamide](/img/structure/B13726334.png)
